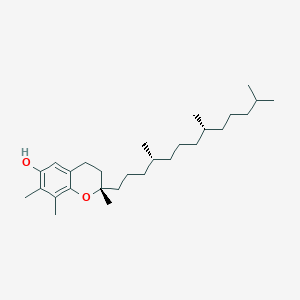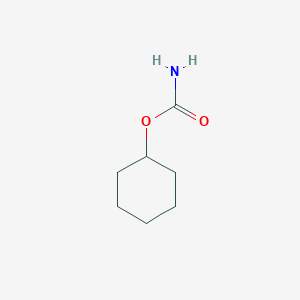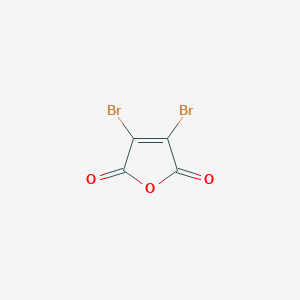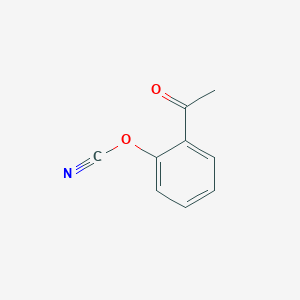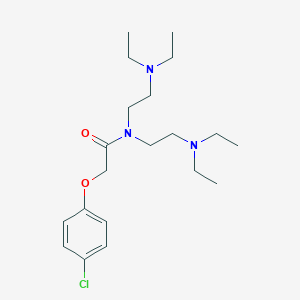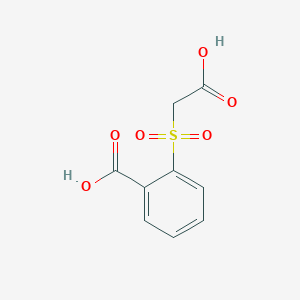
2-((Carboxymethyl)sulphonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Carboxymethyl)sulphonyl)benzoic acid, also known as CMSB, is a chemical compound that has gained significant attention in the scientific community. It is a sulfonated derivative of benzoic acid and is commonly used in various research applications due to its unique properties.
Applications De Recherche Scientifique
2-((Carboxymethyl)sulphonyl)benzoic acid has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. 2-((Carboxymethyl)sulphonyl)benzoic acid has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Mécanisme D'action
The mechanism of action of 2-((Carboxymethyl)sulphonyl)benzoic acid involves the formation of a complex between the compound and the active site of the enzyme. This complex inhibits the enzyme's activity, leading to a decrease in the physiological processes that the enzyme is involved in.
Effets Biochimiques Et Physiologiques
The inhibition of carbonic anhydrase by 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been reported to decrease bone resorption, which can be beneficial in the treatment of osteoporosis. Additionally, 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((Carboxymethyl)sulphonyl)benzoic acid in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the physiological processes that involve this enzyme. However, its use is limited by its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of 2-((Carboxymethyl)sulphonyl)benzoic acid in scientific research. One potential area of study is the development of 2-((Carboxymethyl)sulphonyl)benzoic acid-based fluorescent probes for the detection of other metal ions in biological systems. Additionally, the use of 2-((Carboxymethyl)sulphonyl)benzoic acid as a potential treatment for glaucoma and osteoporosis warrants further investigation.
Conclusion:
In conclusion, 2-((Carboxymethyl)sulphonyl)benzoic acid is a unique chemical compound that has gained significant attention in the scientific community due to its ability to inhibit carbonic anhydrase and its potential applications in various research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-((Carboxymethyl)sulphonyl)benzoic acid has the potential to lead to new discoveries and advancements in the field of science.
Méthodes De Synthèse
2-((Carboxymethyl)sulphonyl)benzoic acid can be synthesized through the reaction between benzoic acid and chlorosulfonic acid, followed by the addition of sodium hydroxide and sodium carbonate. This method results in the formation of 2-((Carboxymethyl)sulphonyl)benzoic acid as a white crystalline solid.
Propriétés
Numéro CAS |
1209-81-0 |
|---|---|
Nom du produit |
2-((Carboxymethyl)sulphonyl)benzoic acid |
Formule moléculaire |
C9H8O6S |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
2-(carboxymethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
Clé InChI |
STPWPICGADJXAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Autres numéros CAS |
1209-81-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



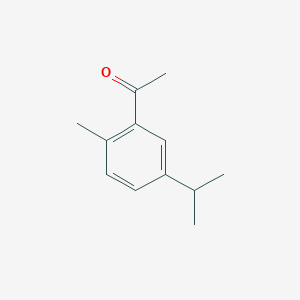
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
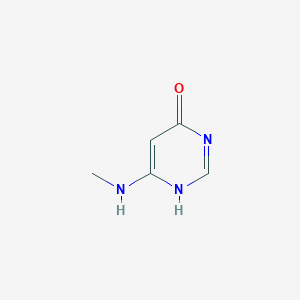
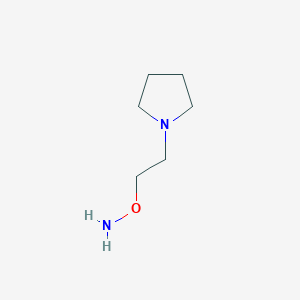
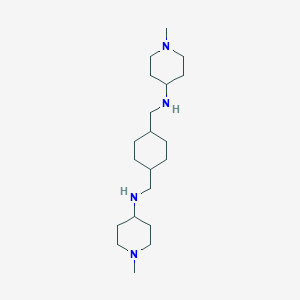

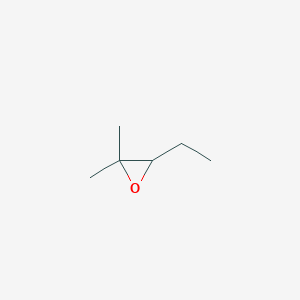
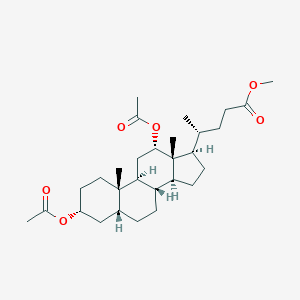
-](/img/structure/B72183.png)
